molecular formula C10H11BrO2 B8015585 2-Bromo-4-propoxybenzaldehyde

2-Bromo-4-propoxybenzaldehyde

Cat. No.: B8015585
M. Wt: 243.10 g/mol
InChI Key: SVUSIXHXCJBYAC-UHFFFAOYSA-N
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Description

2-Bromo-4-propoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a propoxy group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-propoxybenzaldehyde typically involves the bromination of 4-propoxybenzaldehyde. One common method is the electrophilic bromination reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a non-polar solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are readily available, making the production cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-propoxybenzaldehyde depends on the specific application. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. In drug development, it may interact with molecular targets such as proteins or nucleic acids, leading to the modulation of biological pathways. The exact molecular targets and pathways involved vary depending on the specific compound synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-propoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

2-bromo-4-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUSIXHXCJBYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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